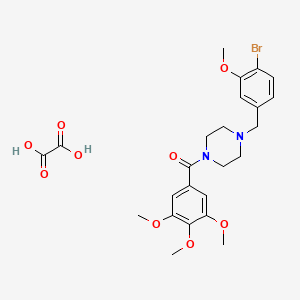![molecular formula C14H18BrN3 B5226506 2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide, also known as SBI-0206965, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide involves the inhibition of a protein kinase known as TBK1. TBK1 plays a role in various cellular processes, including the regulation of inflammation and immune response. By inhibiting TBK1, this compound may reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activation of TBK1 and downstream signaling pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide in lab experiments is its specificity for TBK1. This allows for targeted inhibition of TBK1 without affecting other cellular processes. Additionally, this compound has shown efficacy in various in vitro and in vivo models, making it a promising therapeutic agent for further study. One limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.
Zukünftige Richtungen
For research on 2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide include further studies on its potential use in the treatment of cancer and inflammatory diseases. Additionally, studies are needed to determine the optimal dosage and administration method for this compound to minimize toxicity. Further research is also needed to understand the full mechanism of action of this compound and its effects on other cellular processes. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential for clinical use.
Synthesemethoden
The synthesis of 2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide involves a series of chemical reactions that result in the formation of the final product. One method for synthesizing this compound involves the reaction of 2-tert-butyl-9-methylimidazo[1,2-a]benzimidazole with hydrobromic acid in acetic acid. The resulting product is then purified through recrystallization to obtain this compound in its final form.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide has been studied for its potential use as a therapeutic agent in various scientific research applications. One area of research involves the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-tert-butyl-4-methylimidazo[1,2-a]benzimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.BrH/c1-14(2,3)12-9-17-11-8-6-5-7-10(11)16(4)13(17)15-12;/h5-9H,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTLVCKYSGXKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=CC=CC=C3N(C2=N1)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)



![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)

![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
